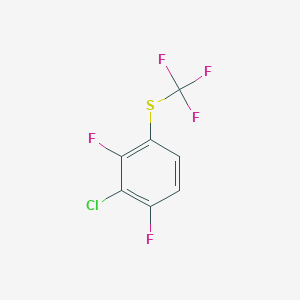

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene

Description

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene is a polyhalogenated benzene derivative characterized by a unique combination of substituents: a chlorine atom at position 1, fluorine atoms at positions 2 and 6, and a trifluoromethylthio (-SCF₃) group at position 2. This compound belongs to a class of aromatic systems where halogen atoms and sulfur-containing groups synergistically influence electronic, steric, and physicochemical properties. Such compounds are of interest in pharmaceutical and agrochemical research due to fluorine’s role in enhancing metabolic stability and bioavailability . The trifluoromethylthio group, a strong electron-withdrawing substituent, further modulates reactivity and interaction with biological targets .

Properties

Molecular Formula |

C7H2ClF5S |

|---|---|

Molecular Weight |

248.60 g/mol |

IUPAC Name |

2-chloro-1,3-difluoro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2ClF5S/c8-5-3(9)1-2-4(6(5)10)14-7(11,12)13/h1-2H |

InChI Key |

BAJPUYROFWUXJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenated Aromatic Starting Materials

- Starting materials such as 1,3-difluoro-4,6-bis-(trichloromethyl)benzene and related halogenated benzenes can be prepared or sourced. These compounds are often synthesized by chlorination and fluorination reactions under controlled conditions in autoclaves with reagents like hydrogen fluoride and antimony pentachloride catalysts.

- Fractional distillation and washing steps are used to purify these intermediates, which contain multiple chlorinated and fluorinated substituents in defined positions on the benzene ring.

Introduction of the Trifluoromethylthio Group

- The trifluoromethylthio group (–SCF3) can be introduced via radical trifluoromethylthiolation using reagents such as silver trifluoromethylthiolate (AgSCF3) in the presence of oxidants like potassium persulfate (K2S2O8).

- The reaction proceeds through the generation of trifluoromethylthio radicals (- SCF3), which add to aromatic or alkyne substrates under mild heating (around 100 °C) in solvents like dimethyl sulfoxide (DMSO).

- Radical inhibitors significantly suppress this reaction, confirming the radical pathway. The process is often performed under open-flask conditions without the need for inert atmosphere.

Specific Synthetic Routes

Multistep Synthesis from Benzyl Mercaptan Derivatives

- A related method involves the synthesis of difluoromethylthio intermediates starting from benzyl mercaptan and chlorodifluoromethane (HCF2Cl), which under basic conditions form difluorobenzyl thioethers.

- Subsequent chlorination and reaction with potassium phthalimide yield difluoromethylthio phthalimides, which can be further transformed to trifluoromethylthio derivatives.

- This approach highlights the use of difluorocarbene intermediates and chlorination steps to build the trifluoromethylthio group on aromatic systems.

Data Table Summarizing Key Preparation Parameters

Chemical Reactions Analysis

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new bonds and products. The trifluoromethylthio group, in particular, can influence the reactivity and selectivity of the compound in various reactions .

In biological systems, the compound’s derivatives may interact with molecular targets, such as enzymes or receptors, through specific binding interactions. The presence of the trifluoromethylthio group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-chloro-2,6-difluoro-3-(trifluoromethylthio)benzene, it is compared to three classes of analogous compounds:

Chlorinated Benzene Derivatives

Compounds like 1-chloro-2(2-chloro-1(4-chlorophenyl)ethylene)benzene (a DDT degradation product) and 1,2,2-trichlor-1,4-(chlorophenyl)ethane () highlight the environmental persistence of polychlorinated aromatics. In contrast, the target compound’s fluorine substituents may reduce environmental persistence due to stronger C-F bonds and altered metabolic pathways .

Fluorinated Benzene Derivatives

Fluorinated analogs such as 1-chloro-2,3-bis(methylthio)benzene () demonstrate how sulfur groups impact reactivity. The trifluoromethylthio group in the target compound offers greater electron withdrawal than methylthio (-SMe), reducing aromatic ring activation toward electrophilic substitution. This increases resistance to oxidation and hydrolysis compared to -SMe analogs .

Sulfur-Containing Aromatics

The trifluoromethylthio group distinguishes the target compound from sulfur-containing derivatives like 2,3-bis(methylthio)anisole ().

Key Research Findings

Electronic Effects : Fluorine and -SCF₃ substituents create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution at positions ortho/para to the -SCF₃ group. This contrasts with methylthio analogs, which activate the ring for electrophilic substitution .

Metabolic Stability : Fluorination reduces basicity of adjacent amines and increases resistance to cytochrome P450 enzymes, a trait leveraged in drug design .

Synthetic Challenges : Introducing -SCF₃ requires specialized reagents (e.g., AgSCF₃ or CuSCF₃), whereas methylthio groups are installed via thiolate nucleophiles under milder conditions .

Data Table: Comparative Analysis of Substituent Effects

| Compound Name | Substituents | logP (Predicted) | Reactivity (Electrophilic Substitution) | Metabolic Half-Life (Estimated) |

|---|---|---|---|---|

| This compound | Cl, F, -SCF₃ | 3.8 | Low (deactivated ring) | >24 hours |

| 1-Chloro-2,3-bis(methylthio)benzene | Cl, -SMe | 2.5 | Moderate | 6–12 hours |

| 1,4-Dichloro-2-(2-chloro-ethyl)benzene | Cl, -CH₂Cl | 2.9 | High | <6 hours |

Biological Activity

1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene (CAS No. 1807122-77-5) is an organofluorine compound notable for its unique structure that includes a chloro group, two fluorine atoms, and a trifluoromethylthio group. This combination significantly influences its biological activity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

- Molecular Formula : C7H2ClF5S

- Molecular Weight : 248.60 g/mol

- Boiling Point : Approximately 133.3 °C (predicted)

- Density : Approximately 1.58 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its toxicity, potential carcinogenic effects, and other health impacts.

Toxicological Studies

- Skin Sensitization :

- Repeat Dose Toxicity :

- Carcinogenicity :

- Genotoxicity :

Case Studies

Several case studies have evaluated the biological implications of this compound:

- Study on Reproductive Toxicity :

- Long-term Exposure Studies :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H2ClF5S | Contains chloro and trifluoromethylthio groups |

| 1-Chloro-2-fluoro-4-(trifluoromethylthio)benzene | C7H4ClF4S | Different positioning affects reactivity |

| 1-Chloro-3-fluoro-5-(trifluoromethylthio)benzene | C7H4ClF4S | Similar functional groups but different positional isomerism |

Q & A

Q. What are the recommended synthetic routes for 1-chloro-2,6-difluoro-3-(trifluoromethylthio)benzene, and how can regioselectivity be controlled?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or halogen-exchange reactions. For example:

- Step 1 : Start with 1,2,6-trichloro-3-fluorobenzene. Introduce fluorine at positions 2 and 6 using KF in the presence of a phase-transfer catalyst (e.g., 18-crown-6) under anhydrous conditions .

- Step 2 : Replace the remaining chlorine at position 3 with a trifluoromethylthio group (-SCF3) using CuSCF3 or AgSCF3 in DMF at 80–100°C .

- Regioselectivity Control : Use steric and electronic directing effects. Electron-withdrawing groups (e.g., -F, -Cl) enhance reactivity at meta/para positions. Solvent polarity and temperature adjustments can further refine selectivity .

Q. How can spectroscopic techniques distinguish positional isomers of polyhalogenated benzene derivatives?

Methodological Answer:

- NMR :

- 19F NMR : Chemical shifts for -CF3 groups typically appear at δ -60 to -70 ppm. Fluorine atoms at ortho positions deshield adjacent protons, causing splitting patterns (e.g., doublet of doublets) .

- 1H NMR : Protons adjacent to electron-withdrawing groups (e.g., -Cl, -SCF3) show downfield shifts (δ 7.2–7.8 ppm). Coupling constants (JHF) differentiate ortho (J ≈ 8–12 Hz) vs. para (J ≈ 2–5 Hz) fluorine positions .

- Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns (e.g., Cl: 3:1 [35Cl/37Cl], S: 95% 32S) and fragmentation pathways (e.g., loss of -SCF3 group at m/z 145) .

Q. What computational methods predict the thermodynamic stability of this compound under varying pH conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate Gibbs free energy (ΔG).

- Acidic Conditions : Protonation occurs at sulfur in -SCF3 (pKa ≈ -2), leading to decomposition via S–C bond cleavage.

- Alkaline Conditions : Hydrolysis of -SCF3 to -SO2CF3 is exothermic (ΔG ≈ -15 kcal/mol). Include solvent effects (PCM model for water) to refine predictions .

Q. How do steric effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Buchwald–Hartwig Amination : The bulky -SCF3 group at position 3 hinders palladium catalyst coordination, reducing yields (<30%). Mitigate by using smaller ligands (e.g., XPhos instead of SPhos) .

- Suzuki Coupling : Electron-withdrawing groups (-F, -Cl) activate the ring toward oxidative addition but steric hindrance from -SCF3 limits boronic acid access. Optimize with microwave irradiation (150°C, 20 min) .

Q. What contradictory data exist regarding the environmental persistence of this compound, and how can they be resolved?

Methodological Answer:

Q. What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated S–C bond cleavage.

- Storage Conditions : Use amber glass vials under argon at -20°C. Avoid exposure to moisture (H2O >50 ppm degrades -SCF3) .

- Monitoring : Quarterly GC-MS analysis to detect decomposition products (e.g., 2,6-difluorobenzenesulfonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.